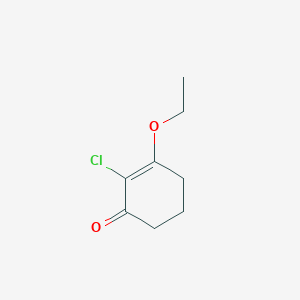
2-Chloro-3-ethoxycyclohex-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-3-ethoxycyclohex-2-en-1-one is an organic compound with the molecular formula C8H11ClO2 It is a derivative of cyclohexenone, featuring a chlorine atom and an ethoxy group attached to the cyclohexene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-ethoxycyclohex-2-en-1-one can be achieved through several methods. One common approach involves the reaction of 1,3-cyclohexanedione with ethanol in the presence of hydrochloric acid. The reaction proceeds as follows:
- Dissolve 1,3-cyclohexanedione in ethanol.
- Add concentrated hydrochloric acid to the solution.
- Stir the mixture at room temperature for 24 hours.
- Quench the reaction with saturated sodium bicarbonate solution.
- Extract the product using a separatory funnel.
This method yields this compound with high purity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and cost-effectiveness, often incorporating continuous flow reactors and automated systems to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-3-ethoxycyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can facilitate substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols or alkanes.
Substitution: Results in compounds with new functional groups replacing the chlorine atom.
Applications De Recherche Scientifique
2-Chloro-3-ethoxycyclohex-2-en-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-Chloro-3-ethoxycyclohex-2-en-1-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or other biomolecules. This interaction can lead to the inhibition or activation of certain biochemical pathways, depending on the specific target and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Ethoxy-2-cyclohexen-1-one: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
2-Chloro-3-methoxycyclohex-2-en-1-one: Similar structure but with a methoxy group instead of an ethoxy group, affecting its solubility and reactivity.
2-Chloro-3-ethoxycyclohexanone: Saturated version of the compound, differing in its chemical reactivity and stability.
Uniqueness
2-Chloro-3-ethoxycyclohex-2-en-1-one is unique due to the presence of both a chlorine atom and an ethoxy group on the cyclohexene ring. This combination of functional groups imparts distinct chemical properties, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry .
Propriétés
Formule moléculaire |
C8H11ClO2 |
|---|---|
Poids moléculaire |
174.62 g/mol |
Nom IUPAC |
2-chloro-3-ethoxycyclohex-2-en-1-one |
InChI |
InChI=1S/C8H11ClO2/c1-2-11-7-5-3-4-6(10)8(7)9/h2-5H2,1H3 |
Clé InChI |
VVCFRWPRZWRWTH-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C(=O)CCC1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Chloro-8-(methylthio)imidazo[1,2-B]pyridazine-3-carbonitrile](/img/structure/B13030547.png)



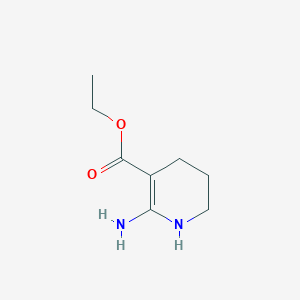
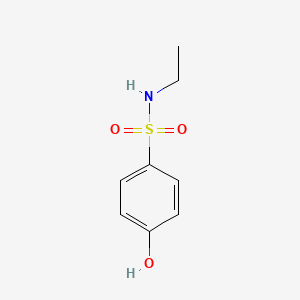
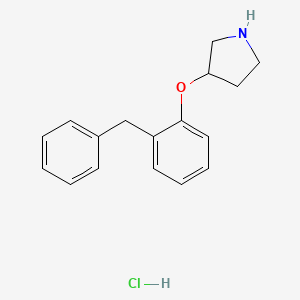
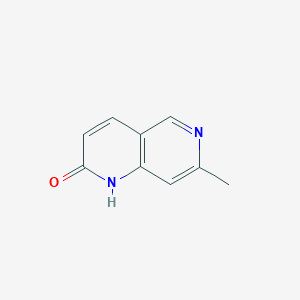

![4-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13030596.png)
![1-phenyl-1H-pyrazolo[4,3-b]pyridin-6-amine](/img/structure/B13030600.png)
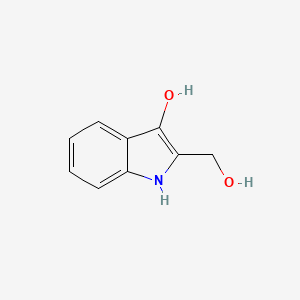
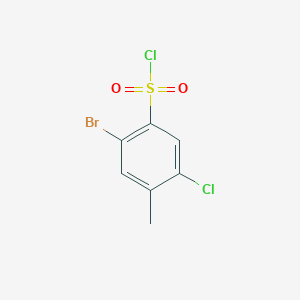
![2-(5-Bromo-2H-benzo[D][1,2,3]triazol-2-YL)acetic acid](/img/structure/B13030610.png)
